4-Deacetyltaxol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

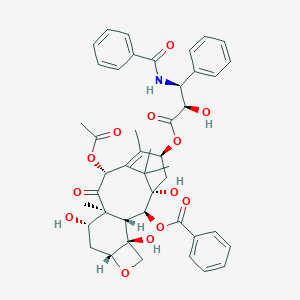

4-Deacetyltaxol, also known as this compound, is a useful research compound. Its molecular formula is C45H49NO13 and its molecular weight is 811.9 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Taxoids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Introduction to 4-Deacetyltaxol

This compound is a derivative of paclitaxel, a well-known chemotherapeutic agent used in the treatment of various cancers, including ovarian and breast cancer. The compound is synthesized through the deacetylation of taxane precursors, specifically targeting the C-4 position. This modification is significant for enhancing the biological activity and pharmacological properties of taxanes.

Anticancer Activity

Although initial studies indicated that this compound was less active than its parent compound paclitaxel in promoting microtubule assembly, ongoing research has explored its potential as a precursor for synthesizing more active derivatives. For instance, modifications at the C-4 position have led to compounds with improved potency in various biological assays .

Case Studies

- Biological Evaluation : A study conducted by Dutta and Jayasinghe (1994) synthesized this compound and evaluated its biological activity. The findings suggested that while it was less effective than paclitaxel, it served as a valuable intermediate for further modifications .

- Structure-Activity Relationship (SAR) : Research has demonstrated that altering substituents at the C-4 position can significantly affect the cytotoxicity of taxane derivatives. For example, replacing the C-4 acetyl group with various functional groups has yielded compounds with enhanced anticancer properties .

- Combination Therapies : Recent studies have also investigated using this compound in combination with other chemotherapeutic agents to overcome resistance mechanisms in cancer cells. This approach aims to improve therapeutic efficacy by exploiting synergistic effects .

Comparative Analysis of Taxane Derivatives

| Compound Name | C-4 Modification | Anticancer Activity | Reference |

|---|---|---|---|

| Paclitaxel | None | High | Various |

| This compound | Deacetylation | Moderate | Dutta & Jayasinghe (1994) |

| Docetaxel | Hydroxyl at C-10 | High | Multiple studies |

| Cabazitaxel | Modified side chain | High | FDA Approval |

Research Opportunities

The potential applications of this compound extend beyond its current understanding. Future research may focus on:

- Novel Synthesis Pathways : Exploring alternative synthetic routes to enhance yield and purity.

- Targeted Drug Delivery : Investigating formulations that can improve bioavailability and reduce side effects.

- Mechanistic Studies : Understanding how structural changes influence interactions with tubulin and other cellular targets.

Clinical Implications

As part of ongoing cancer therapy research, this compound could play a crucial role in developing new treatment regimens that combine traditional chemotherapy with targeted therapies, potentially leading to better patient outcomes.

Eigenschaften

CAS-Nummer |

160511-46-6 |

|---|---|

Molekularformel |

C45H49NO13 |

Molekulargewicht |

811.9 g/mol |

IUPAC-Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,4,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C45H49NO13/c1-24-29(58-41(53)34(49)33(26-15-9-6-10-16-26)46-39(51)27-17-11-7-12-18-27)22-45(55)38(59-40(52)28-19-13-8-14-20-28)36-43(5,30(48)21-31-44(36,54)23-56-31)37(50)35(57-25(2)47)32(24)42(45,3)4/h6-20,29-31,33-36,38,48-49,54-55H,21-23H2,1-5H3,(H,46,51)/t29-,30-,31+,33-,34+,35+,36-,38-,43+,44-,45+/m0/s1 |

InChI-Schlüssel |

FCMGXYOFDLQWFD-MHHARFCSSA-N |

SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)O)O)C)OC(=O)C |

Isomerische SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)O)O)C)OC(=O)C |

Kanonische SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)O)O)C)OC(=O)C |

Synonyme |

4-deacetyl-taxol 4-deacetyltaxol |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.